molecular formula C5H13NO B036536 2-Methyl-2-(methylamino)propan-1-ol CAS No. 27646-80-6

2-Methyl-2-(methylamino)propan-1-ol

Cat. No. B036536
CAS RN: 27646-80-6
M. Wt: 103.16 g/mol
InChI Key: LHYBRZAQMRWQOJ-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propan-1-ol is an organic compound with both amine and alcohol substituents . It is used as a general reagent in the synthesis of thiophene-anthranilamides, which act as potent and orally active factor Xa inhibitors .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2-(methylamino)propan-1-ol is C5H13NO . The InChI key is LHYBRZAQMRWQOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methyl-2-(methylamino)propan-1-ol is a colorless to yellow liquid or semi-solid or solid . Its molecular weight is 103.16 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. CO2 Capture

  • Application Summary: 2-Methyl-2-(methylamino)propan-1-ol (AMP) is used as a moderator to enhance the CO2 capture capacity of absorbents due to its unique spatial site resistance structure .
  • Methods of Application: Different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .
  • Results: The addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 . There exists an optimal solid content of 1 g L −1 .

2. Atmospheric Chemistry

  • Application Summary: The atmospheric chemistry of 2-Methyl-2-(methylamino)propan-1-ol has been studied .
  • Methods of Application: The study was conducted using M06-2X/aug-cc-pVTZ calculations .

3. Synthesis of Thiophene-Anthranilamides

  • Application Summary: 2-Methyl-2-(methylamino)propan-1-ol is used as a general reagent in the synthesis of thiophene-anthranilamides .
  • Methods of Application: The specific methods of application are not specified in the search results .
  • Results: Thiophene-anthranilamides synthesized using 2-Methyl-2-(methylamino)propan-1-ol act as potent and orally active factor Xa inhibitors .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-methyl-2-(methylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYBRZAQMRWQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329684
Record name 2-methyl-2-(methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(methylamino)propan-1-ol

CAS RN

27646-80-6
Record name 2-Methyl-2-(methylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27646-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-methylamino-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027646806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-2-(methylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-2-METHYLAMINO-1-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHE79J5KHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Languille, A Drageset, T Mikoviny… - Proceedings of the …, 2021 - papers.ssrn.com
We herein present the chemical-analytical setup used to measure atmospheric emissions of amines and amine degradation products from an amine-based post-combustion carbon …
Number of citations: 5 papers.ssrn.com
B Languille, A Drageset, T Mikoviny… - Proceedings of the …, 2021 - papers.ssrn.com
In the frame of the 2019-20 ALIGN-CCUS campaign, the amine plant at the Technology Centre Mongstad (TCM) was operated with the CESAR 1 solvent, ie an aqueous solution of 2-…
Number of citations: 4 papers.ssrn.com
A Drageset, Ø Ullestad, ER Kleppe, B McMaster… - tcmda.com
Monitoring and understanding the emissions of pollutants is vital for safe implementation of new industries. To ensure the safe adoption of amine-based post-combustion carbon capture …
Number of citations: 0 tcmda.com
N Dave, T Do, P Jackson, P Feron, M Azzi… - Task 1: Process …, 2010 - ccsnorway.com
This report describes the likely atmospheric emissions of selected amine solvents and their degradation products during a post combustion CO2 capture process and quantifies these …
Number of citations: 5 ccsnorway.com

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